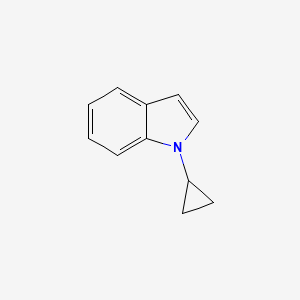

1-Cyclopropyl-1H-indole

Descripción

1-Cyclopropyl-1H-indole (CAS 890534-65-3) is a bicyclic aromatic compound featuring an indole core substituted with a cyclopropyl group at the 1-position. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol . The compound is typically a yellow to pale yellow oil under ambient conditions and requires storage at 2–8°C in a sealed, dry environment to maintain stability . It is utilized as a synthetic intermediate in pharmaceutical and fine chemical research, though commercial availability may vary depending on the supplier (e.g., listed as discontinued by CymitQuimica but available from Hoffman Fine Chemicals ).

Propiedades

IUPAC Name |

1-cyclopropylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-4-11-9(3-1)7-8-12(11)10-5-6-10/h1-4,7-8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSUHSBTEGHGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a cyclopropyl ketone in the presence of an acid catalyst . Another method involves the direct alkylation of indole with cyclopropyl halides under basic conditions .

Industrial Production Methods: Industrial production of 1-Cyclopropyl-1H-indole typically involves scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, are often used to achieve efficient synthesis on a large scale .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropyl-1H-indole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

1-Cyclopropyl-1H-indole derivatives have shown promising antiviral properties, particularly against hepatitis C virus (HCV). Studies indicate that certain analogs exhibit potent anti-HCV activity, with specific substitutions enhancing efficacy across different HCV genotypes . The structure-activity relationship (SAR) studies reveal that the cyclopropyl group contributes to the compound's binding affinity to viral targets, making it a candidate for further development in antiviral therapies.

Anticancer Properties

Research has demonstrated that 1-cyclopropyl-1H-indole can inhibit the proliferation of various cancer cell lines. For instance, studies report IC50 values indicating effective apoptosis induction in breast (MCF-7), colon (HCT116), and lung (A549) cancer cells . The mechanism involves modulation of cell cycle progression and induction of apoptotic pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies reveal strong activity against Staphylococcus aureus and Escherichia coli, suggesting its potential development into an effective antimicrobial agent .

Anti-inflammatory Effects

Research indicates that 1-cyclopropyl-1H-indole can modulate inflammatory responses by reducing pro-inflammatory cytokine production in macrophages. This property positions it as a candidate for treating inflammatory diseases .

Material Science

Development of New Materials

The structural properties of 1-cyclopropyl-1H-indole make it suitable for creating materials with specific optical or electronic characteristics. Researchers have incorporated indole derivatives into polymers to enhance their conductivity and fluorescence properties, which are essential for applications in organic electronics.

Parasitology

Antiparasitic Potential

Exploratory studies have assessed the antiparasitic activity of 1-cyclopropyl-1H-indole derivatives against protozoa and helminths. In vitro assays have demonstrated efficacy against specific parasites, indicating a pathway for developing new antiparasitic drugs.

Summary of Biological Activities

Case Studies

A notable case study explored the compound's effects on inflammatory responses in vitro, demonstrating significant reductions in cytokine production. This suggests its potential utility in managing conditions characterized by chronic inflammation.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may act as an agonist or antagonist at serotonin receptors, affecting neurotransmission . The cyclopropyl group can modulate the binding affinity and selectivity of the compound, enhancing its pharmacological profile .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogs

Substituent Position and Ring Modifications

The position of the cyclopropyl group and additional functional groups significantly influence physicochemical and biological properties. Key analogs include:

1-Cyclopropylcarbonyl-1H-indole (Compound 35)

- Molecular formula: C₁₄H₁₃NO

- Key data : Yield (82%), ¹H NMR (δ 8.43–1.06 ppm), highlighting aromatic protons and cyclopropyl-CH resonance .

2-Cyclopropyl-4-nitro-1H-indole

- Molecular formula : C₁₁H₁₀N₂O₂

- Key data : Computed LogP (2.5), topological polar surface area (61.6 Ų), and nitro group-induced electron-withdrawing effects .

- Comparison: The nitro group at the 4-position increases polarity and may alter binding affinity in enzyme inhibition studies compared to non-nitrated analogs.

1-(Cyclopropylmethyl)-1H-indole-2-carboxylic Acid

Physicochemical Properties

Actividad Biológica

1-Cyclopropyl-1H-indole is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. The cyclopropyl group, combined with the indole moiety, enhances its chemical reactivity and influences its interactions with biological targets. This article delves into the biological activity of 1-cyclopropyl-1H-indole, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

1-Cyclopropyl-1H-indole consists of a cyclopropyl group attached to the nitrogen of the indole structure, which is characterized by a fused benzene and pyrrole ring. This configuration contributes to its aromatic properties and reactivity, making it a valuable scaffold in drug discovery.

Biological Activities

The biological activities of 1-cyclopropyl-1H-indole and its derivatives have been investigated across various studies. Key findings include:

- Antiviral Activity : Indole derivatives have shown potential as antiviral agents. For instance, certain cyclopropyl-substituted indoles have demonstrated efficacy against Hepatitis C virus (HCV) with effective concentrations (EC50) in the low nanomolar range. One study reported that a related indole derivative exhibited an EC50 of 0.043 μM against HCV genotype 1a and 0.017 μM against genotype 1b .

- Antiparasitic Properties : Some derivatives of 1-cyclopropyl-1H-indole have shown promise as antiparasitic agents, indicating potential applications in treating diseases caused by parasites.

- Anticancer Activity : Research has indicated that indole derivatives can inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

The mechanism of action for 1-cyclopropyl-1H-indole is multifaceted, involving interactions with various biomolecules:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as SIRT1, which plays a role in cellular regulation and metabolism. Binding to the active site of these enzymes alters their activity, potentially leading to therapeutic effects.

- Receptor Modulation : The indole ring can interact with multiple receptors, influencing signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | EC50 (μM) | Reference |

|---|---|---|---|

| Antiviral | Cyclopropyl-substituted indole | 0.043 (HCV gt 1a) | |

| Antiparasitic | Various derivatives | Not specified | |

| Anticancer | Indole derivatives | Variable |

Case Study: Antiviral Efficacy

A specific study evaluated the antiviral activity of several indole derivatives against HCV. Among them, a cyclopropyl-substituted indole showed significant inhibitory effects across multiple genotypes. The study highlighted the importance of structural modifications in enhancing antiviral potency.

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of 5-bromo-1-cyclopropyl-1H-indole. It demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Cyclopropyl-1H-indole, and how do reaction conditions impact product purity?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or alkylation of indole precursors with cyclopropane derivatives. For example, cyclopropane rings can be introduced via Suzuki-Miyaura coupling using a palladium catalyst and boronic acid derivatives. Key factors include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), which influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of 1-Cyclopropyl-1H-indole?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to distinguish aromatic indole protons (δ 6.5–7.8 ppm) and cyclopropyl methylene protons (δ 0.5–1.5 ppm).

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=C aromatic vibrations (~1600 cm⁻¹).

- X-ray Crystallography : Resolve the planar indole ring and cyclopropane geometry, as demonstrated in structurally analogous compounds like 8-cyclopropyl-2-methyl-9H-pyrido[2,3-b]indole .

Q. What safety protocols are essential when handling 1-Cyclopropyl-1H-indole in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and engineering controls (fume hoods). Avoid skin contact; wash hands after handling. Inspect gloves for integrity and follow spill containment protocols. For emergencies, consult SDS guidelines, though specific data may require direct inquiry to chemical suppliers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) aid in predicting the reactivity of 1-Cyclopropyl-1H-indole in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry, predict electrophilic substitution sites (e.g., C-3 position on indole), and analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. Comparative studies with crystallographic data (e.g., PDB ID 6I4) validate computational models .

Q. What strategies resolve contradictions in reported bioactivity data for indole derivatives like 1-Cyclopropyl-1H-indole?

- Methodological Answer : Conduct meta-analyses to reconcile disparities in IC₅₀ values or mechanism-of-action studies. Standardize assay conditions (e.g., cell lines, incubation times) and validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric). Reference literature on indole derivatives’ diverse activities, such as antiviral or anticancer effects, to contextualize findings .

Q. How do advanced catalytic systems (e.g., flow reactors) improve the scalability of 1-Cyclopropyl-1H-indole synthesis?

- Methodological Answer : Continuous flow reactors enhance reaction control (temperature, residence time) and reduce byproduct formation. For example, Pd-catalyzed reactions in microfluidic systems achieve higher yields (>85%) compared to batch processes. Microwave-assisted synthesis can also accelerate cyclopropane formation steps, reducing reaction times from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.